

D-4'-Tetrahydropyranylglycine: A Chiral Building Block for Advanced Drug Development

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Compound of Interest

Compound Name: **D-4'-Tetrahydropyranylglycine**

Cat. No.: **B152280**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique structural features, combining the chirality of an amino acid with the conformational rigidity and polarity of a tetrahydropyran (THP) ring, make it an attractive component for the design and synthesis of novel therapeutic agents. The THP moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This guide provides a comprehensive overview of **D-4'-Tetrahydropyranylglycine**, including its synthesis, physicochemical properties, and its significant role in the development of antiviral drugs, with a focus on the Hepatitis C Virus (HCV) NS5A inhibitor, BMS-986097.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is presented in the table below. These properties are crucial for its application in drug design and synthesis, influencing factors such as solubility, membrane permeability, and interactions with biological targets.

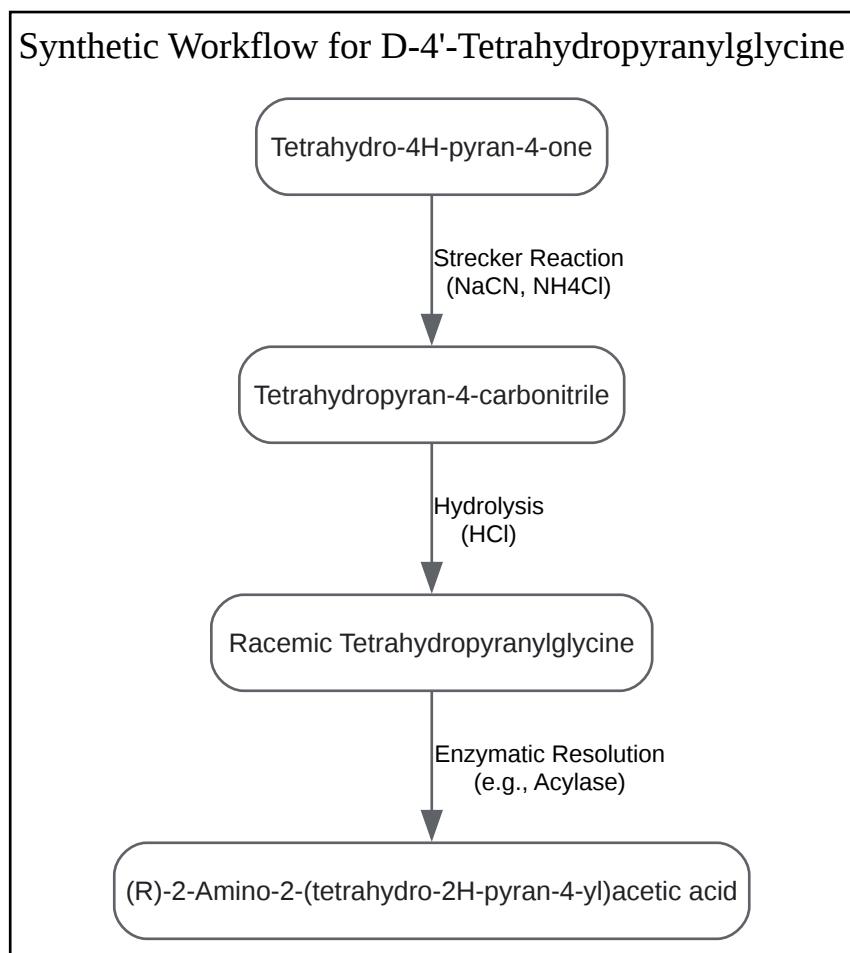
| Property | Value | Reference |
|--------------------|---|---------------------|
| Molecular Formula | C ₇ H ₁₃ NO ₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (NMR) | ≥97.0% | [1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
| CAS Number | 475649-32-2 | [1] |

Synthesis of D-4'-Tetrahydropyranylglycine

The enantioselective synthesis of **D-4'-Tetrahydropyranylglycine** is a critical step in its utilization as a chiral building block. While various methods for the synthesis of α -amino acids have been developed, a common strategy for preparing this specific compound involves the asymmetric Strecker synthesis or enzymatic resolution.

Illustrative Synthetic Pathway

A general, illustrative pathway for the synthesis of **D-4'-Tetrahydropyranylglycine** is depicted below. This multi-step synthesis typically starts from a readily available tetrahydropyran derivative.



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Caption: General synthetic workflow for **D-4'-Tetrahydropyranylglucine**.

Detailed Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the large-scale synthesis of a precursor to **D-4'-Tetrahydropyranylglucine** has been reported in the context of the development of the HCV NS5A inhibitor BMS-986097. While the full end-to-end synthesis of the standalone amino acid is proprietary, the following outlines a key step in a scalable route, highlighting the introduction of the core tetrahydropyran glycine structure.

Step: Michael Addition and Cyclization

This key step involves a Michael addition of a glycine equivalent to an α,β -unsaturated ester, followed by an intramolecular cyclization to form the tetrahydropyran ring.

- Reactants:
 - tert-butyl 2-((diphenylmethylene)amino)acetate
 - (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate
- Procedure: A one-pot reaction is performed where the Michael addition of the glycine Schiff base to the unsaturated ester is followed by cyclization to form the core skeleton of the desired tetrahydropyran glycine derivative.
- Chiral Separation: The resulting product is a mixture of diastereomers, which is then subjected to chiral separation to isolate the desired stereoisomer.
- Further Manipulations: The isolated chiral intermediate undergoes further synthetic transformations, including deprotection of the amine, carbamate formation, lactone reduction, and final cyclization to yield the desired tetrahydropyran glycine precursor.

Application in Drug Discovery: A Case Study of BMS-986097

A prominent example of the application of **D-4'-Tetrahydropyranylglycine** as a chiral building block is in the synthesis of BMS-986097, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).

HCV NS5A: A Key Target for Antiviral Therapy

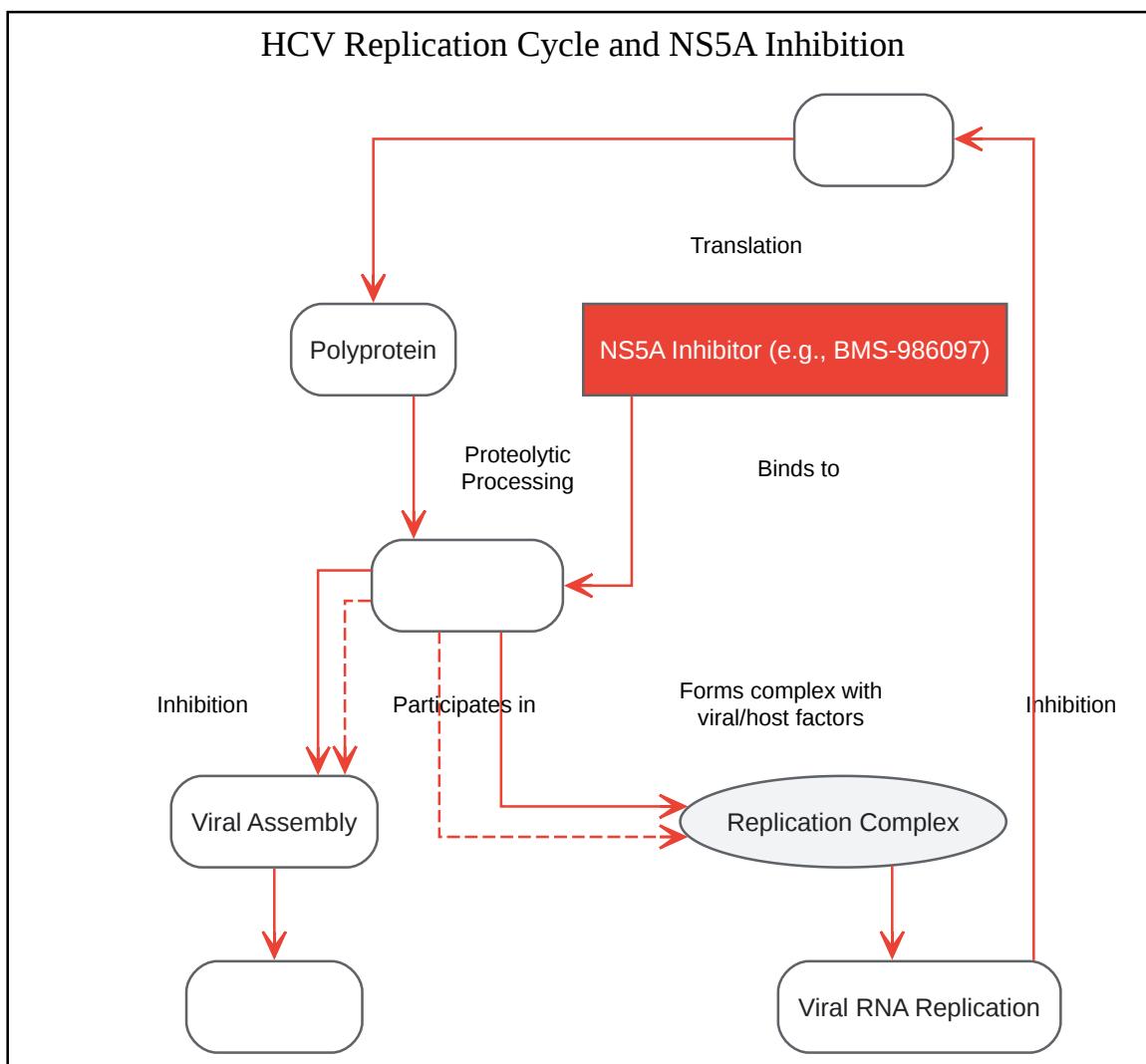
The HCV NS5A protein is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.^{[2][3]} It does not have any known enzymatic activity but acts as a scaffold, interacting with various viral and host proteins to form the viral replication complex.^[4] This complex is housed within a membranous web in the cytoplasm of infected cells, providing a platform for efficient viral genome replication.^[4]

NS5A inhibitors, such as BMS-986097, bind to the N-terminus of NS5A, inducing a conformational change that disrupts its functions.^[5] This inhibition occurs at two key stages of

the viral life cycle:

- Inhibition of RNA Replication: By binding to NS5A, the inhibitor prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[2]
- Impairment of Viral Assembly: The altered conformation of NS5A also interferes with its role in the assembly and release of new, infectious virions.[2]

The following diagram illustrates the proposed mechanism of action of HCV NS5A inhibitors.



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Caption: Mechanism of action of HCV NS5A inhibitors.

Role of D-4'-Tetrahydropyranylglycine in BMS-986097

In the structure of BMS-986097, the **D-4'-Tetrahydropyranylglycine** moiety serves as a key component of the "cap" region of the molecule. This part of the inhibitor is crucial for establishing the necessary interactions within the binding pocket of the NS5A protein. The specific stereochemistry and the presence of the tetrahydropyran ring are critical for achieving high potency and a favorable pharmacokinetic profile. The development of a scalable synthesis for this chiral building block was a significant achievement in the overall drug development program for BMS-986097.

Conclusion

D-4'-Tetrahydropyranylglycine is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into the HCV NS5A inhibitor BMS-986097 highlights its potential to impart desirable properties for drug candidates, including high potency and improved ADME characteristics. As the demand for novel therapeutics with optimized properties continues to grow, the use of such specialized chiral building blocks is expected to play an increasingly important role in drug discovery and development. The availability of efficient and scalable synthetic routes to enantiomerically pure **D-4'-Tetrahydropyranylglycine** will be crucial for its broader application in medicinal chemistry.

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